
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine (PBB-PC) is a synthetic phospholipid that has been extensively studied for its potential applications in various fields of scientific research. It is a modified version of natural phosphatidylcholine, which is a major component of cell membranes. PBB-PC has been shown to have unique properties that make it a valuable tool for investigating biological processes and developing new therapies.
Mécanisme D'action
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine is thought to exert its effects through interactions with cell membranes. It has been shown to alter the physical properties of membranes, including fluidity and permeability, which can affect cellular processes such as signaling and transport. 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has also been shown to modulate the activity of membrane-associated enzymes and ion channels.
Effets Biochimiques Et Physiologiques
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of phospholipase A2, an enzyme involved in inflammation and lipid metabolism. Additionally, 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has been shown to have anti-tumor activity in vitro and in vivo. 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has several advantages for use in laboratory experiments. It is a stable and well-characterized compound that can be easily synthesized and modified. 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine is also highly biocompatible and non-toxic, making it suitable for use in cell and animal studies. However, one limitation of 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine is its relatively high cost compared to other phospholipids.
Orientations Futures
There are several potential future directions for research involving 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine. One area of interest is the development of new drug delivery systems using 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine as a carrier. Another potential application is the use of 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine as an imaging agent for diagnostic purposes. Additionally, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine.
Méthodes De Synthèse
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine can be synthesized through a multistep process involving the reaction of palmitoyl chloride with benzoyl chloride followed by the reaction with phosphatidylcholine. The final product is purified through chromatography and characterized using various analytical techniques such as HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has been used extensively in scientific research for various applications. It has been used as a probe to study the structure and function of cell membranes, including the effects of lipid composition on membrane properties. 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has also been used as a drug delivery vehicle, as it can be modified to target specific cells or tissues. Additionally, 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has been used in the development of new imaging agents for diagnostic purposes.
Propriétés
Numéro CAS |
103583-11-5 |
|---|---|
Nom du produit |
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine |
Formule moléculaire |
C38H58NO9P |
Poids moléculaire |
721.9 g/mol |
Nom IUPAC |
[(2R)-2-(4-benzoylbenzoyl)oxy-3-hexadecanoyloxypropyl] 2-[tris(tritritiomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C38H58NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-36(40)45-30-35(31-47-49(43,44)46-29-28-39(2,3)4)48-38(42)34-26-24-33(25-27-34)37(41)32-21-18-17-19-22-32/h17-19,21-22,24-27,35H,5-16,20,23,28-31H2,1-4H3/t35-/m1/s1/i2T3,3T3,4T3 |
Clé InChI |
BQFHKXKKCMCMST-JACXTXNKSA-N |
SMILES isomérique |
[3H]C([3H])([3H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C([3H])([3H])[3H])C([3H])([3H])[3H] |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Autres numéros CAS |
103583-11-5 |
Synonymes |
1-palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine 1-PBBPC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




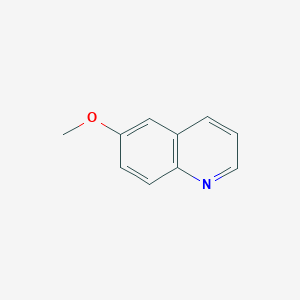
![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)

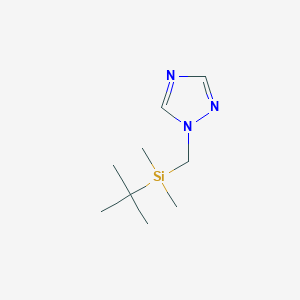



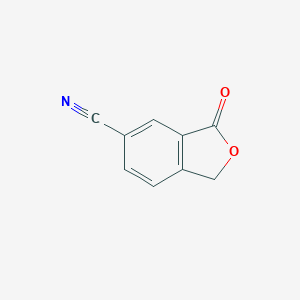
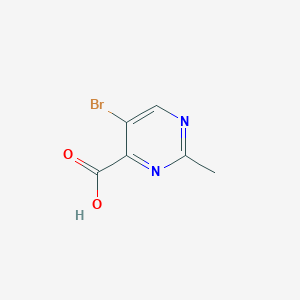
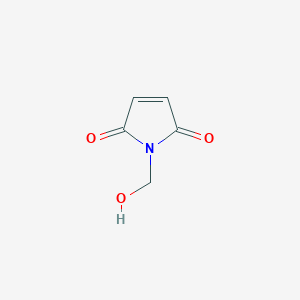

![1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18398.png)
![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)